S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Overview
Description
S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique chemical properties make it a subject of interest for researchers aiming to develop new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound is a Selective Androgen Receptor Modulator (SARM) . It binds to the AR with high affinity and acts as a full agonist . As a SARM, it has the ability to stimulate the AR in a manner that can significantly change the body’s proportions of lean muscle mass and fat .
Biochemical Pathways
The compound’s action primarily affects the androgenic pathways . By binding to the AR, it influences the transcription of specific genes, which can lead to changes in protein production . This can result in increased muscle mass and decreased fat mass .
Pharmacokinetics
The compound has favorable pharmacokinetic properties, making it a strong candidate for oral administration . It is absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
The compound’s action results in a decrease in the size of the prostate but an increase in the size of the levator ani muscle . It also suppresses luteinizing hormone (LH) levels by more than 50% at doses greater than 0.1 mg/d . In addition, it increases bone mineral density and lean mass but reduces fat mass in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with selective androgen receptors, exhibiting high binding affinity and acting as a full agonist in vitro . The interactions with androgen receptors suggest its potential use in hormonal regulation and related biochemical pathways. Additionally, the presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding properties and specificity towards target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, leading to changes in androgenic tissues and spermatogenesis . These effects highlight its potential application in hormonal regulation and reproductive health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with androgen receptors. The compound exhibits high binding affinity, with an inhibitory constant (Ki) of 1.7 ± 0.2 nM . Upon binding, it acts as a full agonist, leading to the activation of androgen receptor-mediated signaling pathways. This activation results in changes in gene expression and subsequent physiological effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its binding specificity and potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as suppression of LH and FSH levels, are reversible upon discontinuation of treatment . These findings suggest that the compound maintains its biochemical activity over time and can be used for prolonged experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively suppress LH and FSH levels, leading to changes in androgenic tissues and spermatogenesis . Higher doses may result in adverse effects, such as toxicity and disruption of normal physiological processes . It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites . These metabolites may further interact with target biomolecules, contributing to the overall biochemical effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its metabolic stability and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits tissue selectivity, with preferential accumulation in androgenic tissues . This selective distribution enhances its efficacy and reduces off-target effects. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups influences its transport properties and localization within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with androgen receptors and other target biomolecules . This subcellular distribution is crucial for its biochemical activity and specificity. The presence of the fluorophenoxy and nitro-trifluoromethylphenyl groups enhances its localization and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with 4-nitro-3-(trifluoromethyl)aniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
S-23: A selective androgen receptor modulator with similar structural features but different pharmacokinetic properties.
Flutamide: An anti-androgen drug with a similar mechanism of action but different chemical structure
Uniqueness
S-3-(4-FLUOROPHENOXY)-2-HYDROXY-2-METHYL-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and nitro groups contribute to its high binding affinity and selectivity for androgen receptors, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMFOTCDISOHDX-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119697 | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401900-41-2 | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401900-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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